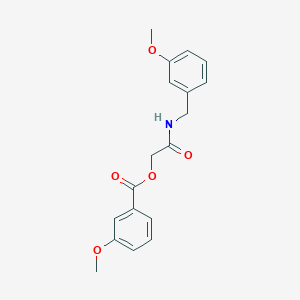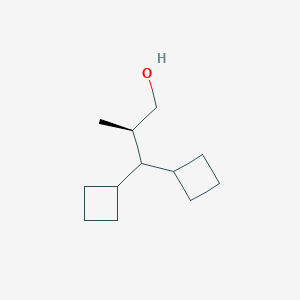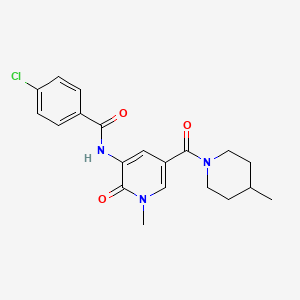
3-(3-(チアゾール-2-イルオキシ)ピロリジン-1-カルボニル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzonitrile group
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
Target of Action
The compound “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex molecule that likely interacts with multiple targets. It contains a pyrrolidine ring and a thiazole ring, both of which are common in many biologically active compounds .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . Similarly, the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Compounds containing thiazole rings have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing thiazole rings have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
準備方法
The synthesis of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling of these intermediates with a benzonitrile group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures and specific catalysts to achieve the desired products.
類似化合物との比較
Similar compounds include other thiazole and pyrrolidine derivatives, such as:
Thiazole-based compounds: Known for their biological activity and use in drug discovery.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological properties. Compared to these compounds, 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile offers unique structural features that may enhance its binding affinity and specificity for certain targets.
特性
IUPAC Name |
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-9-11-2-1-3-12(8-11)14(19)18-6-4-13(10-18)20-15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNRDXRYNRYPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)



![2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2413183.png)
![N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2413185.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)

![(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413192.png)
